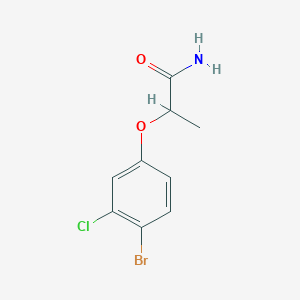![molecular formula C10H12ClNO2 B1449510 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride CAS No. 2060000-47-5](/img/structure/B1449510.png)
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
Overview
Description
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl and a molecular weight of 213.66 g/mol . It is characterized by the presence of a pyridine ring attached to a cyclopropane carboxylic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with pyridine-3-methanol and cyclopropane carboxylic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride is utilized in various scientific research fields :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets :
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds :
Similar Compounds: Examples include 1-[(Pyridin-2-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride and 1-[(Pyridin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride.
Uniqueness: The position of the pyridine ring (3-position) in this compound imparts unique chemical properties, such as specific binding affinities and reactivity patterns.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8;/h1-2,5,7H,3-4,6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVKRHTNSBSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B1449431.png)







amine](/img/structure/B1449445.png)



